molecular formula C12H12ClNO3 B2433950 1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63675-05-8

1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2433950
CAS No.: 63675-05-8
M. Wt: 253.68
InChI Key: BEQCUNOZQUWDBX-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 5-oxo- prefix indicates the presence of a carbonyl group (C=O) on the 5th carbon of the pyrrolidine ring. The molecule also contains a carboxylic acid group (-COOH) attached to the 3rd carbon of the ring. The 1-(2-Chloro-4-methylphenyl) part of the name suggests a phenyl ring (a six-membered carbon ring, essentially a benzene ring) with a chlorine atom and a methyl group attached, which is then attached to the 1st carbon of the pyrrolidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the carbonyl and carboxylic acid groups, and finally the attachment of the phenyl ring. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the phenyl ring are both planar structures, while the carbonyl and carboxylic acid groups are also planar. The overall shape of the molecule would be influenced by these structural features, as well as by the presence of the chlorine and methyl groups on the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbonyl group and the carboxylic acid group are both electrophilic and can undergo a variety of reactions. The chlorine atom on the phenyl ring is a good leaving group, and the ring itself can participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar phenyl and pyrrolidine rings. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Antioxidant Activity

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid in some tests. These compounds were synthesized with various substituents, such as chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups, contributing to their potent antioxidant properties (Tumosienė et al., 2019).

Anticancer and Antimicrobial Activity

A study involving the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives revealed significant anticancer activity against A549 cells. Additionally, certain compounds demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant strains. These findings highlight the potential of 5-oxopyrrolidine derivatives as scaffolds for developing anticancer and antimicrobial compounds targeting multidrug-resistant Gram-positive pathogens (Kairytė et al., 2022).

Antibacterial Activity

Another set of synthesized 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, designed as potential antibacterial drugs, showed moderate to good activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Devi et al., 2018).

Safety and Hazards

Like all chemicals, this compound should be handled with care. The presence of the carboxylic acid group means it could potentially be corrosive. If it’s intended to be a drug, it could have pharmacological effects and potential side effects that would need to be considered .

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-7-2-3-10(9(13)4-7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQCUNOZQUWDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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